N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a sulfonyl group, and both ethoxy and fluorophenyl substituents, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is often introduced via sulfonylation reactions, using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Ethoxyphenyl Group: This step involves the reaction of the piperidine derivative with 4-ethoxyphenyl halides or similar compounds under nucleophilic substitution conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including enzyme inhibition, receptor binding, and cellular effects.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide
- N-(4-ethoxyphenyl)-2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)acetamide
- N-(4-ethoxyphenyl)-2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is unique due to the presence of the fluorophenyl and ethoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity to biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-2-28-19-10-8-17(9-11-19)23-21(25)15-18-5-3-4-14-24(18)29(26,27)20-12-6-16(22)7-13-20/h6-13,18H,2-5,14-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKOWVRFFZEGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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